7,8-Difluorochroman-4-one

Medicinal Chemistry Drug Discovery Physicochemical Profiling

This specific 7,8-difluoro regioisomer is a non-negotiable intermediate for Tegoprazan (P-CAB) asymmetric synthesis. Its adjacent 7,8-fluoro motif creates a steric/electronic profile distinct from 5,7- or 6,8-analogs, making it irreplaceable for IL-17A inhibitor scaffolds (patent-claimed) and CNS lead optimization (LogP 2.06). Procuring this precise substitution pattern ensures synthetic route fidelity without re-validation delays.

Molecular Formula C9H6F2O2
Molecular Weight 184.142
CAS No. 890840-90-1
Cat. No. B592032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8-Difluorochroman-4-one
CAS890840-90-1
Molecular FormulaC9H6F2O2
Molecular Weight184.142
Structural Identifiers
SMILESC1COC2=C(C1=O)C=CC(=C2F)F
InChIInChI=1S/C9H6F2O2/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11/h1-2H,3-4H2
InChIKeyQVMSLYKXQLIIRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7,8-Difluorochroman-4-one (CAS 890840-90-1) – Chemical Properties and Procurement Specifications


7,8-Difluorochroman-4-one (CAS 890840-90-1) is a fluorinated heterocyclic organic compound classified within the chroman-4-one family, characterized by a fused benzopyran core with fluorine substituents at the 7- and 8-positions. The compound is a pale yellow solid with a molecular weight of 184.14 g/mol, a boiling point of 293.2±40.0 °C, a density of 1.4±0.1 g/cm³, and a predicted ACD/LogP of 2.06 . Standard commercial purities range from 95% to 97%, with major suppliers including Sigma-Aldrich, Alfa Aesar, Bide Pharm, and Aladdin .

Why 7,8-Difluorochroman-4-one Cannot Be Substituted with Generic Chroman-4-one Analogs


The 7,8-difluoro substitution pattern on the chroman-4-one scaffold creates a distinct electronic and physicochemical profile compared to non-fluorinated or mono-fluorinated analogs. The two adjacent fluorine atoms alter electron density distribution on the aromatic ring, modulate lipophilicity, and can enhance metabolic stability [1]. This specific substitution pattern has been explicitly utilized as a key synthetic intermediate for the potassium-competitive acid blocker Tegoprazan and has been claimed in patent literature as part of IL-17A inhibitor scaffolds [2]. The close proximity of the 7- and 8-fluoro groups creates a unique steric and electronic environment that cannot be replicated by 5,7-, 6,8-, or mono-fluoro analogs, making direct substitution without re-validation of biological activity or synthetic route outcomes unreliable.

Quantitative Differentiation Evidence for 7,8-Difluorochroman-4-one vs. Closest Analogs


Lipophilicity (LogP) Comparison: 7,8-Difluoro vs. Mono-Fluoro Chroman-4-ones

7,8-Difluorochroman-4-one exhibits a predicted ACD/LogP of 2.06, which is higher than that of mono-fluorinated analogs such as 6-fluorochroman-4-one (LogP = 1.79) and 7-fluorochroman-4-one (LogP = 1.79) [1]. This increased lipophilicity, driven by the presence of two adjacent fluorine atoms, can improve membrane permeability and is a key consideration in lead optimization campaigns where balanced LogP values are critical [2].

Medicinal Chemistry Drug Discovery Physicochemical Profiling

Patent-Documented Utility as a Key Intermediate for Tegoprazan Synthesis

7,8-Difluorochroman-4-one serves as a direct precursor to 7,8-difluorochroman, a critical intermediate in the synthesis of Tegoprazan, a marketed potassium-competitive acid blocker (P-CAB) for the treatment of gastroesophageal reflux disease (GERD) . This specific regioisomer is required for the asymmetric reduction step to produce the chiral chroman core of the drug, a role that cannot be fulfilled by other difluorochroman-4-one isomers (e.g., 5,7- or 6,8-difluoro analogs) due to differing steric and electronic requirements of the downstream coupling reactions .

Pharmaceutical Synthesis Potassium-Competitive Acid Blocker Process Chemistry

Molecular Descriptor Comparison: 7,8-Difluoro vs. 6,8-Difluoro Isomer

While 7,8-Difluorochroman-4-one and its regioisomer 6,8-Difluorochroman-4-one share the same molecular formula (C9H6F2O2) and molecular weight (184.14 g/mol), their topological polar surface area (TPSA) values are predicted to be identical (26.3 Ų), and their XLogP3 values are similar (1.6 vs. 1.7) [1][2]. However, the distinct substitution pattern alters the electrostatic potential surface of the molecule, which can significantly affect binding affinity to biological targets. For instance, in antiviral research, 6,8-difluoro-2-arylchroman-4-one derivatives have demonstrated potent anti-influenza activity (IC50 = 6 μM, SI = 150) [3]. The 7,8-difluoro pattern, with fluorine atoms on adjacent carbons, creates a different dipole moment and hydrogen-bonding environment, which may be more or less favorable depending on the target protein's binding pocket geometry.

Computational Chemistry QSAR Drug Design

Documented Use in Patent Literature as an IL-17A Inhibitor Scaffold

Patent disclosures explicitly claim 7,8-difluorochroman-4-one and its derivatives as part of a class of compounds that inhibit Interleukin-17A (IL-17A), a key cytokine involved in the pathogenesis of autoimmune and inflammatory diseases such as psoriasis, psoriatic arthritis, and ankylosing spondylitis [1]. This specific patent claim provides a direct and tangible application for the compound that distinguishes it from other chroman-4-one analogs lacking this specific substitution pattern. The patent literature specifically identifies the 7,8-difluoro substitution as a key structural feature for activity within this chemical series.

Immunology Inflammation Autoimmune Disease

Recommended Application Scenarios for 7,8-Difluorochroman-4-one Based on Quantitative Evidence


Medicinal Chemistry: Lead Optimization for CNS or Orally Bioavailable Drug Candidates

Given its moderately increased lipophilicity (LogP = 2.06) compared to mono-fluorinated chroman-4-ones, 7,8-Difluorochroman-4-one is well-suited for lead optimization programs targeting central nervous system (CNS) indications or those requiring improved membrane permeability. The 7,8-difluoro substitution pattern can be exploited to balance potency and physicochemical properties, particularly when the target binding pocket tolerates or prefers a more lipophilic moiety. This evidence is based on cross-study comparable LogP data .

Process Chemistry: Synthesis of Tegoprazan and Related P-CAB Analogs

This compound is a required intermediate for the asymmetric synthesis of 7,8-difluorochroman, a key building block for the potassium-competitive acid blocker Tegoprazan. Any research group or contract development and manufacturing organization (CDMO) working on generic Tegoprazan or novel P-CAB analogs must procure this specific regioisomer to ensure synthetic success. The evidence for this application is based on class-level inference from patent and vendor literature .

Immunology Drug Discovery: Development of Novel IL-17A Inhibitors

Patent literature identifies 7,8-difluorochroman-4-one as a core scaffold for IL-17A inhibitors, making it a strategic starting point for medicinal chemistry campaigns targeting autoimmune and inflammatory diseases. The specific 7,8-difluoro substitution is claimed to be essential for activity within this chemical series. This scenario is supported by patent evidence [1].

Computational Chemistry and QSAR Model Building

The distinct molecular descriptors of 7,8-Difluorochroman-4-one (XLogP3 = 1.6, TPSA = 26.3 Ų) make it a valuable data point for building quantitative structure-activity relationship (QSAR) models for fluorinated heterocycles. Its predicted properties can be used to benchmark the impact of adjacent fluorine substitution on lipophilicity and electronic parameters. This application is based on class-level inference from predicted descriptor data [2].

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